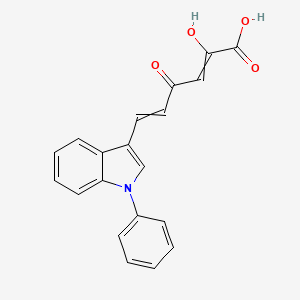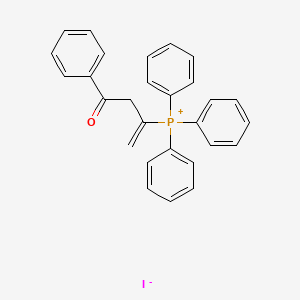
(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide is a chemical compound known for its unique structure and properties It is composed of a phenyl group attached to a butenone moiety, which is further connected to a triphenylphosphanium iodide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate precursor, such as a phenylbutenone derivative. The reaction is often carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The phenyl and triphenylphosphanium groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
Chemistry
In chemistry, (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for chemists .
Biology and Medicine
Its ability to form adducts with coenzyme A (CoA) makes it a useful inhibitor in biochemical pathways .
Industry
In industry, the compound can be used in the development of new materials and as a catalyst in various chemical processes. Its reactivity and stability make it suitable for industrial applications where specific chemical transformations are required .
作用机制
The mechanism of action of (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide involves its interaction with molecular targets such as enzymes. For example, it can inhibit the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) by forming an adduct with CoA. This interaction disrupts the enzyme’s function, leading to the inhibition of the menaquinone biosynthesis pathway in bacteria .
相似化合物的比较
Similar Compounds
4-Oxo-4-phenylbut-2-enoates: These compounds share a similar structure and also form adducts with CoA, inhibiting the same enzyme.
Triphenylphosphonium derivatives: These compounds have similar reactivity and applications due to the presence of the triphenylphosphonium group.
Uniqueness
(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide is unique due to its specific combination of a phenylbutenone moiety with a triphenylphosphanium iodide group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
141973-82-2 |
|---|---|
分子式 |
C28H24IOP |
分子量 |
534.4 g/mol |
IUPAC 名称 |
(4-oxo-4-phenylbut-1-en-2-yl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C28H24OP.HI/c1-23(22-28(29)24-14-6-2-7-15-24)30(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27;/h2-21H,1,22H2;1H/q+1;/p-1 |
InChI 键 |
ZYZWABXILLTJIZ-UHFFFAOYSA-M |
规范 SMILES |
C=C(CC(=O)C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


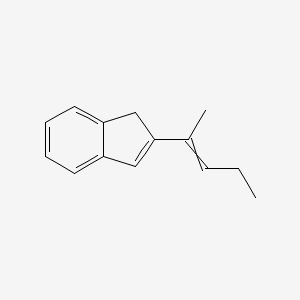
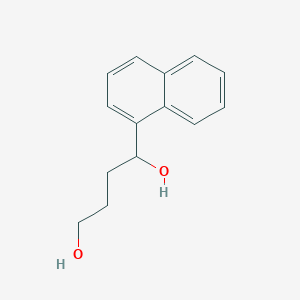
![2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12532402.png)
![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
![6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532417.png)
![1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene](/img/structure/B12532418.png)
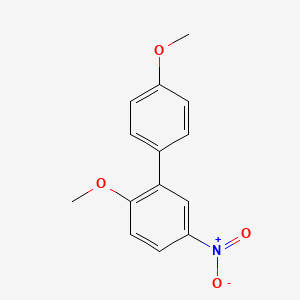

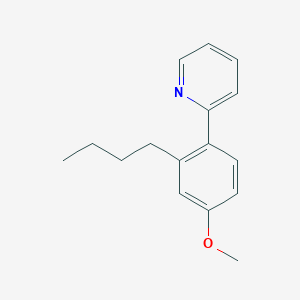

![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)
![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)
